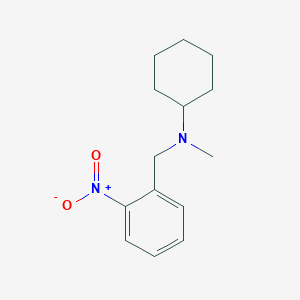

N-Cyclohexyl-N-methyl-o-nitrobenzylamine

Description

Structural Significance and Research Relevance of o-Nitrobenzylamine Derivatives

The research relevance of N-Cyclohexyl-N-methyl-o-nitrobenzylamine is best understood by examining its broader family, the o-nitrobenzylamine derivatives. These compounds are of considerable interest due to the unique combination of a reactive benzylamine (B48309) framework and a functional nitro group.

Substituted benzylamines are a cornerstone in organic synthesis and medicinal chemistry. nih.gov Benzylamine itself, a simple phenylmethanamine, serves as a common precursor for a vast array of more complex molecules. wikipedia.org The nitrogen atom can be readily alkylated or acylated, making benzylamines versatile building blocks. wikipedia.org In drug discovery, for instance, substituted aryl benzylamines have been investigated as potent and selective inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase, which is implicated in prostate cancer. nih.gov The ability to modify the substituents on both the aromatic ring and the amine nitrogen allows for the fine-tuning of a molecule's biological activity and physical properties. nih.gov

The o-nitrobenzyl group is one of the most widely utilized photoremovable protecting groups in chemistry. rsc.orgtcichemicals.com This functionality stems from its ability to undergo an irreversible cleavage reaction when exposed to UV light. researchgate.netresearchgate.net The process is initiated by the transfer of a hydrogen atom from the benzylic position to the ortho-nitro group, leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct. researchgate.net

Beyond its use in photochemistry, the nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. nih.govwikipedia.org This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution, directing such reactions to the meta position with difficulty. surendranatheveningcollege.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. wikipedia.orgsurendranatheveningcollege.com This dual reactivity makes nitroaromatic compounds versatile intermediates in the synthesis of dyes, polymers, and pharmaceuticals. nih.gov

Historical Development of Related Nitrobenzylamine Chemistry

The study of nitrobenzyl compounds gained significant momentum with the discovery of their photosensitive properties. The use of o-nitrobenzyl alcohol derivatives as photolabile groups in polymer chemistry was first reported in the late 1970s. nih.gov During the early 1980s, researchers incorporated o-nitrobenzyl esters into polymer matrices to develop UV-sensitive photoresists for the fabrication of microelectronics. nih.gov Upon irradiation, the cleavage of the ester rendered the exposed sections of the polymer soluble in a developer solution, allowing for the creation of high-resolution patterns. nih.gov This foundational work highlighted the practical utility of the o-nitrobenzyl moiety and spurred further research into its applications, from drug delivery systems to the synthesis of complex organic molecules. tcichemicals.comnih.gov

Classification within Organic Compound Families

This compound belongs to two principal families of organic compounds: secondary amines and nitroaromatic compounds.

Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. byjus.com They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached directly to the nitrogen atom. wikipedia.orglibretexts.org this compound is a secondary amine because its nitrogen atom is bonded to two carbon-containing substituents (a cyclohexyl group and a 2-nitrobenzyl group) and one hydrogen atom is implicitly replaced by a methyl group, while the structure is N-Cyclohexyl-N-methyl-2-nitrobenzenemethanamine, meaning the nitrogen is bonded to a cyclohexyl group, a methyl group, and the benzyl (B1604629) group, making it a tertiary amine. wikipedia.orglibretexts.org

Correction: Based on its name, this compound, the nitrogen atom is bonded to three organic substituents: a cyclohexyl group, a methyl group, and an o-nitrobenzyl group. Therefore, it is classified as a tertiary amine.

Nitroaromatic compounds are organic molecules that feature at least one nitro group (—NO₂) bonded to an aromatic ring. nih.govsurendranatheveningcollege.com This class of chemicals is largely synthetic and used in the production of a wide range of products. nih.gov The strong electron-withdrawing character of the nitro group, combined with the stability of the benzene ring, makes these compounds generally resistant to oxidative degradation but susceptible to reduction. nih.govwikipedia.org The nitro group can be reduced to various other functional groups, most commonly an amine (—NH₂), which is a key transformation in many synthetic pathways. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 80638-08-0 | guidechem.comhsppharma.com |

| Molecular Formula | C₁₄H₂₀N₂O₂ | guidechem.com |

| Molecular Weight | 248.32 g/mol | guidechem.com |

| Appearance | Powder or liquid | hsppharma.com |

| Density | 1.12 g/cm³ | hsppharma.com |

| Boiling Point | 350 °C at 760 mmHg | hsppharma.com |

| Flash Point | 165.5 °C | hsppharma.com |

| Refractive Index | 1.56 | hsppharma.com |

| Solubility | Almost insoluble in water (0.099 g/L at 25 °C) | guidechem.com |

| pKa | 8.27 (Predicted) | guidechem.com |

Properties

IUPAC Name |

N-methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16(17)18/h5-7,10,13H,2-4,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRZPWMSPDDHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1[N+](=O)[O-])C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001354 | |

| Record name | N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80638-08-0 | |

| Record name | N-Cyclohexyl-N-methyl-2-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80638-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-N-methyl-o-nitrobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080638080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N-methyl-o-nitrobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N Cyclohexyl N Methyl O Nitrobenzylamine and Its Derivatives

Direct Synthetic Routes to N-Cyclohexyl-N-methyl-o-nitrobenzylamine

Direct synthetic methods for this compound typically involve the formation of the benzyl-nitrogen bond as a key step. These routes are often straightforward and rely on well-established organic reactions.

Alkylation Reactions Involving N-Methylcyclohexylamine and Nitrobenzyl Halides

A primary and direct method for the synthesis of this compound is the N-alkylation of N-methylcyclohexylamine with an o-nitrobenzyl halide, such as o-nitrobenzyl bromide. This nucleophilic substitution reaction is a common strategy for forming carbon-nitrogen bonds. researchgate.net The reaction typically proceeds by treating N-methylcyclohexylamine with the o-nitrobenzyl halide in the presence of a base. prepchem.com The base, often potassium carbonate, neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. prepchem.com

A known industrial method involves reacting o-nitrobenzyl bromide with N-methylcyclohexylamine. google.com However, this process is noted to have disadvantages, including the harmful and tear-inducing nature of o-nitrobenzyl bromide. google.com The reaction mixture is generally heated under reflux to ensure completion. prepchem.com Following the reaction, the product is isolated through filtration of the inorganic salts and purification of the crude product, often by recrystallization from a suitable solvent like ethanol. prepchem.comgoogle.com

Table 1: Alkylation Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Outcome |

| N-Methylcyclohexylamine | o-Nitrobenzyl bromide | Potassium Carbonate | 4-Methyl-2-pentanone | Synthesis of N-cyclohexyl-N-methylbenzylamine. prepchem.com |

| N-Methylcyclohexylamine | o-Nitro-3-bromobenzyl bromide | Not specified | Benzene (B151609) | Production of N-cyclohexyl-N-methyl-2-nitro-3-bromobenzylamine. google.com |

Alternative Precursor Strategies (e.g., from o-nitrobenzoic acid derivatives)

An alternative approach to synthesizing N-substituted o-nitrobenzylamines involves the use of o-nitrobenzoic acid and its derivatives. researchgate.netfishersci.com This strategy typically involves the conversion of the carboxylic acid group into a functional group that can be subsequently transformed into the desired amine. For instance, o-nitrobenzoic acid can be activated and then reacted with an appropriate amine.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single reaction vessel to form a product that contains a significant portion of all the starting materials. mdpi.comfrontiersin.org These reactions are prized for their ability to rapidly generate complex molecules and create libraries of compounds for various applications. frontiersin.orgorganic-chemistry.org

Utilization of 2-Nitrobenzylamine as an Ammonia (B1221849) Equivalent in Ugi Four-Component Reactions

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. sciepub.comnih.gov A modification of this reaction allows for the use of 2-nitrobenzylamine as a photolabile ammonia equivalent. organic-chemistry.orgresearchgate.net In this approach, 2-nitrobenzylamine participates in the Ugi reaction, and the resulting 2-nitrobenzyl group can be cleaved photochemically to yield the final product. organic-chemistry.org This strategy is particularly useful for synthesizing peptides and other complex structures in a one-pot procedure without the need to isolate intermediates. organic-chemistry.org

The general mechanism of the Ugi reaction involves the initial condensation of an amine and a carbonyl compound to form an imine. organic-chemistry.org This is followed by the addition of the isocyanide and the carboxylic acid to yield the final product. organic-chemistry.org By employing 2-nitrobenzylamine, a diverse range of products can be synthesized, which can then be deprotected to reveal a primary amide functionality. organic-chemistry.org

Integration of Cyclohexyl Isocyanide in Multicomponent Condensations

Cyclohexyl isocyanide is a frequently used isocyanide component in various multicomponent reactions, including the Ugi and Passerini reactions. nih.gov Its integration into these reactions allows for the introduction of the cyclohexyl group into the final product structure. In the context of synthesizing derivatives of this compound, a multicomponent reaction could be designed where cyclohexyl isocyanide, a nitro-substituted aldehyde or amine, and other appropriate components are combined.

For example, in a Ugi-type reaction, one could envision reacting o-nitrobenzaldehyde, methylamine, a carboxylic acid, and cyclohexyl isocyanide. The resulting product would be an α-acylamino amide containing the N-methyl-o-nitrobenzyl and cyclohexylamide moieties. While not a direct synthesis of the target compound, this approach highlights the versatility of multicomponent reactions in assembling complex molecules with functionalities relevant to this compound derivatives. The Passerini three-component reaction, which combines a carbonyl compound, a carboxylic acid, and an isocyanide, could similarly be employed to generate related structures. nih.gov

Table 2: Key Components in Ugi Four-Component Reaction

| Component | Function | Example |

| Amine | Provides the N-substituent. | Methylamine, 2-Nitrobenzylamine organic-chemistry.org |

| Carbonyl Compound | Provides the carbon backbone. | o-Nitrobenzaldehyde |

| Carboxylic Acid | Acts as the acid component. | Acetic Acid |

| Isocyanide | Introduces a convertible or stable substituent. | Cyclohexyl Isocyanide researchgate.net |

Synthesis of Key Intermediates and Functional Analogues

The synthesis of key intermediates and functional analogues is crucial for expanding the chemical space around this compound. For instance, the corresponding amino derivative, 2-amino-N-cyclohexyl-N-methylbenzylamine, is a key functional analogue that can be prepared by the reduction of the nitro group in the parent compound. nih.gov This reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Another important intermediate is N-cyclohexyl-N-methyl-o-nitrobenzamide, which can be synthesized from o-nitrobenzoic acid and N-methylcyclohexylamine. chemscene.com This amide can serve as a precursor to the target amine via reduction. The synthesis of such intermediates and analogues allows for further chemical modifications and the exploration of structure-activity relationships in medicinal chemistry or materials science.

The chemical names of the compounds mentioned in this article are listed below.

Table 3: List of Chemical Compounds

| Chemical Name |

| This compound |

| N-Methylcyclohexylamine |

| o-Nitrobenzyl bromide |

| Potassium carbonate |

| o-Nitrobenzoic acid |

| N,N'-Carbonyldiimidazole |

| N-Cyclohexyl-N-methyl-o-nitrobenzamide |

| 2-Nitrobenzylamine |

| Cyclohexyl isocyanide |

| o-Nitrobenzaldehyde |

| Methylamine |

| Acetic acid |

| 2-Amino-N-cyclohexyl-N-methylbenzylamine |

| Tin(II) chloride |

| N-cyclohexyl-N-methyl-2-nitro-3-bromobenzylamine |

| 4-Methyl-2-pentanone |

| Ethanol |

| Benzene |

Preparation of Aminobenzyl Derivatives through Nitro Group Reduction

A crucial step in the synthesis of functionalized derivatives is the reduction of the nitro group in the ortho position to an amino group, yielding a 2-aminobenzylamine structure. This transformation is fundamental for creating compounds such as N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromo-benzyl)-amine. google.comgoogle.com A variety of reducing agents and methodologies can be employed for this purpose, each with distinct advantages in terms of selectivity, yield, and reaction conditions.

Commonly employed methods include catalytic hydrogenation and metal-based reductions. google.com For instance, the reduction can be carried out using hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst within an alcoholic solvent. google.com Alternative classical approaches involve the use of tin or tin(II) chloride in an acidic medium, such as concentrated hydrochloric acid, or through a Bechamp reduction. google.comgoogle.com Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) is another effective method, capable of producing high yields of the corresponding aminobenzylamine. google.com

More recent advancements have introduced methodologies that offer greater chemoselectivity and milder reaction conditions. The use of trichlorosilane (B8805176) in the presence of a tertiary amine provides a metal-free alternative for reducing nitro groups, which is highly selective and does not affect other reducible functional groups that might be present in the molecule. google.combeilstein-journals.org This reaction can be adapted to continuous-flow processes, enhancing safety and efficiency. beilstein-journals.org Another approach involves using sodium borohydride, which typically does not reduce nitro groups on its own, in combination with a transition metal complex like Ni(PPh3)4 to enhance its reducing power. jsynthchem.com Additionally, systems employing zinc or magnesium powder with hydrazine glyoxylate (B1226380) have been shown to selectively and rapidly reduce aromatic nitro compounds at room temperature. niscpr.res.in

| Method | Reagents & Conditions | Key Features | Source |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 5% Pd/C catalyst, Methanol, 30-40°C | High yield (82.7% for o-aminobenzylamine). | google.com |

| Metal/Acid Reduction | Tin powder, concentrated HCl, Water, Boiling water bath | Effective for nitro groups on a brominated ring; Yield of 70% for the final product salt. | google.com |

| Hydrazine-based Reduction | Hydrazine hydrate, Raney Nickel, Alcoholic solution, 15-100°C | Temperature can be adjusted to control reaction time. | google.com |

| Metal-Free Reduction | Trichlorosilane (HSiCl₃), Tertiary amine | Highly chemoselective; avoids heavy metal catalysts. | beilstein-journals.org |

| Enhanced Borohydride Reduction | Sodium Borohydride (NaBH₄), Ni(PPh₃)₄, Ethanol | Increases the reducing power of NaBH₄ to act on nitro groups. | jsynthchem.com |

| Transfer Hydrogenation | Zinc or Magnesium powder, Hydrazine glyoxylate, Room Temperature | Rapid and selective reduction under mild conditions. | niscpr.res.in |

Introduction of Halogen Substituents onto the Aromatic Ring

The aromatic ring of this compound and its derivatives can be functionalized by introducing halogen substituents through electrophilic aromatic substitution. The position of substitution is dictated by the directing effects of the groups already present on the ring: the N-cyclohexyl-N-methylaminomethyl group and the nitro group. libretexts.orgmsu.edu

The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. msu.edumsu.edu Conversely, the alkylamino group is an activating group and an ortho-, para-director. libretexts.org In the case of derivatives where the nitro group is reduced to an amine, the resulting amino group is a very strong activating, ortho-, para-directing group. For the synthesis of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromo-benzyl)-amine, bromination is performed on the aminobenzyl intermediate. The powerful ortho-, para-directing influence of the amino group at position 2 and the weaker ortho-, para-directing influence of the alkylaminomethyl group at position 1 guide the incoming bromine electrophiles to the 3 and 5 positions.

Diversification via Cycloalkyl and Other N-Substituents

The core structure of the target compound is typically assembled through the N-alkylation of a suitable secondary amine with an o-nitrobenzyl halide. google.comgoogle.com For the synthesis of this compound itself, the key reactants are N-methylcyclohexylamine and o-nitrobenzyl bromide. google.com

This synthetic strategy offers significant opportunities for diversification. By varying the secondary amine reactant, a wide array of derivatives with different N-substituents can be produced. For example, replacing N-methylcyclohexylamine with other N-alkylcycloalkylamines, dialkylamines, or other cyclic amines would result in a library of structurally related compounds. The general applicability of this N-alkylation is demonstrated in the synthesis of the non-nitrated analog, N-cyclohexyl-N-methylbenzylamine, which is prepared by treating N-methylcyclohexylamine with benzyl (B1604629) bromide. prepchem.com This modularity allows for the systematic modification of the amine substituent to investigate structure-activity relationships in various applications.

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound and its derivatives is critical for improving efficiency, reducing costs, and promoting sustainability. This involves enhancing reaction yields, studying the effects of process parameters, and exploring greener chemical methods.

Yield Enhancement Strategies

To address this, research has focused on developing alternative synthetic pathways. One strategy involves altering the sequence of reactions. For instance, instead of brominating a final intermediate, the halogen can be introduced earlier in the synthesis onto a different precursor, which may proceed with higher efficiency. The development of an improved process for a dibrominated derivative resulted in a 70% yield for the final reduction and precipitation step, a significant improvement over prior methods. google.com Furthermore, the choice of reagents for a specific transformation is critical; the reduction of a nitrobenzylamine intermediate using a Pd/C catalyst was shown to achieve a high yield of 82.7%, demonstrating that selecting the optimal method is a key strategy for yield enhancement. google.com

Investigation of Solvent and Temperature Effects on Reaction Efficiency

Reaction parameters such as solvent and temperature have a profound impact on the efficiency, selectivity, and rate of chemical syntheses. In the preparation of this compound derivatives, these effects are actively managed to optimize outcomes. For the nitro group reduction step, the reaction can be conducted at a cool 15-25°C, or the temperature can be elevated to 60-100°C to shorten the reaction time. google.com The N-alkylation step to form the benzylamine (B48309) core often requires heating under reflux to ensure the reaction proceeds to completion. prepchem.com

The choice of solvent can be particularly influential, sometimes determining the reaction's outcome. In the synthesis of related nitrogen heterocycles from o-nitrobenzyl precursors, changing the solvent has been shown to completely alter the product distribution. escholarship.org For example, a reaction conducted in an ethanol/water mixture produced a 76:24 mixture of two different products (a 2H-indazole and an indazolone). escholarship.org However, when the solvent was switched to isopropanol, the reaction selectively yielded only the indazolone. escholarship.org This dramatic shift underscores the importance of solvent screening as a critical tool in optimizing synthetic pathways to favor the desired product and maximize efficiency.

| Reaction Step | Parameter | Conditions | Effect | Source |

|---|---|---|---|---|

| N-Alkylation | Temperature | Heating under reflux | Drives reaction to completion. | prepchem.com |

| Nitro Reduction | Temperature | 15-25°C | Controlled reaction rate. | google.com |

| 60-100°C | Reduced reaction time. | google.com | ||

| Heterocycle Formation (Analogous System) | Solvent | Ethanol vs. Isopropanol | Completely changes product selectivity. | escholarship.org |

Exploration of Recyclable Reagents and Sustainable Synthesis Considerations

In line with the principles of green chemistry, modern synthetic strategies aim to incorporate sustainable practices. This includes the use of recyclable catalysts and the development of processes that minimize waste and environmental impact. While specific applications to this compound are not detailed, general advancements in organic synthesis offer relevant models.

One major area of progress is the development of recyclable catalysts. For example, copper-impregnated magnetic nanoparticles (Cu@imine/Fe₃O₄ MNPs) have been used as highly efficient and recyclable catalysts for the synthesis of other nitrogen-containing heterocyclic compounds. rsc.org These catalysts can be easily separated from the reaction mixture using a magnet and reused for multiple reaction cycles with no significant loss in activity. rsc.org Applying such technologies could significantly improve the sustainability of the synthesis of benzylamine derivatives by reducing catalyst waste.

Another sustainable approach involves adopting alternative reaction technologies. The metal-free reduction of nitro compounds using trichlorosilane is an inherently greener method as it avoids the use of heavy and toxic metals. beilstein-journals.org Furthermore, performing such reactions under continuous-flow conditions offers significant advantages over traditional batch processing. Flow chemistry can improve heat transfer, enhance safety when dealing with energetic nitro compounds, and allow for more efficient and scalable production. beilstein-journals.org

Reactivity and Mechanistic Studies of N Cyclohexyl N Methyl O Nitrobenzylamine

Photochemical Transformations and Photolability

The presence of the o-nitrobenzyl moiety renders N-Cyclohexyl-N-methyl-o-nitrobenzylamine susceptible to photochemical reactions, a property extensively utilized in the design of photolabile protecting groups. Upon absorption of ultraviolet (UV) light, the compound can undergo intramolecular reactions leading to the cleavage of the benzylic carbon-nitrogen bond.

Mechanism of o-Nitrobenzyl Photolysis and Cleavage

The photolysis of o-nitrobenzyl compounds, including this compound, proceeds through a well-established intramolecular mechanism. The process is initiated by the photoexcitation of the nitro group to an excited state. Subsequently, an intramolecular hydrogen abstraction occurs from the benzylic carbon by one of the oxygen atoms of the excited nitro group, leading to the formation of an aci-nitro intermediate.

The general steps of the photolysis mechanism are outlined below:

Photoexcitation: The o-nitrobenzyl group absorbs a photon, promoting the nitro group to an excited state (n,π* or π,π*).

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

Formation of the aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient aci-nitro tautomer.

Cyclization and Rearrangement: The aci-nitro intermediate cyclizes and rearranges to form a five-membered ring intermediate.

Cleavage: The cyclic intermediate fragments, leading to the release of the free amine and the formation of o-nitrosobenzaldehyde.

Influence of Ortho-Substitution on Photorelease Kinetics

The kinetics of the photorelease process in o-nitrobenzyl compounds are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the key substituent is the nitro group at the ortho position.

| Substituent Effect | Influence on Photorelease Kinetics |

| Electronic Effects | Electron-donating groups can enhance the rate of hydrogen abstraction, potentially increasing the quantum yield. Electron-withdrawing groups can decrease the electron density at the benzylic position, potentially slowing down the reaction. |

| Steric Effects | Bulky substituents on the nitrogen or at the benzylic carbon can influence the ground-state conformation and the accessibility of the benzylic hydrogen, which may alter the photolysis efficiency. |

Photoinduced Uncaging Mechanisms

The photoinduced cleavage of the C-N bond in this compound serves as a classic example of a photo-uncaging mechanism. This process allows for the controlled release of the secondary amine, N-cyclohexyl-N-methylamine, upon exposure to light. This principle is widely exploited in various fields, including chemistry and biology, for applications such as the controlled release of biologically active molecules or the light-induced activation of chemical reactions.

The "caged" compound, this compound, is stable in the absence of light. However, upon irradiation with an appropriate wavelength of UV light (typically in the range of 300-365 nm), the photolytic cascade is initiated, leading to the liberation of the "caged" amine. The o-nitrosobenzaldehyde byproduct is also generated in this process.

Nucleophilic and Electrophilic Reactivity

Beyond its photochemical properties, the chemical reactivity of this compound is characterized by the nucleophilic nature of its tertiary amine group.

Amine Group as a Nucleophile in Reaction Pathways

The tertiary amine in this compound possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. This nucleophilicity allows the compound to participate in a variety of chemical reactions.

Nitro Group Reduction Reactions

The reactivity of this compound is significantly influenced by the presence of the ortho-nitro group. This functional group is susceptible to a variety of reduction reactions, which fundamentally alter the electronic properties and subsequent reactivity of the molecule. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, yielding a range of products depending on the specific reagents and reaction conditions employed. thieme-connect.dewikipedia.org

The most common and synthetically useful transformation is the complete reduction of the nitro group to a primary amine (aniline derivative). This conversion dramatically changes the substituent effect on the aromatic ring, transforming a strongly electron-withdrawing, deactivating, and meta-directing nitro group into a strongly electron-donating, activating, and ortho-, para-directing amino group. masterorganicchemistry.com

Key methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium, platinum, or Raney nickel. wikipedia.orgmasterorganicchemistry.com This is often a clean and efficient method for achieving complete reduction to the amine.

Metal/Acid Reduction: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid) is a classic and reliable method for reducing nitroarenes to anilines. masterorganicchemistry.com

The reduction process is understood to proceed stepwise through nitroso and hydroxylamine intermediates. thieme-connect.de While the final amine is the thermodynamically stable product, careful selection of catalysts and reaction conditions can allow for the isolation of these intermediates. wikipedia.orgmdpi.com For instance, the use of reagents like zinc metal in aqueous ammonium (B1175870) chloride can selectively yield the corresponding hydroxylamine. wikipedia.org

| Reagent/Catalyst System | Primary Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Amine (Aniline derivative) | Pressurized H₂, various solvents |

| Fe, HCl (or Sn, HCl; Zn, HCl) | Amine (Aniline derivative) | Acidic aqueous solution, often heated |

| Zinc dust, NH₄Cl(aq) | Hydroxylamine | Aqueous solution, controlled temperature |

| Sodium hydrosulfite (Na₂S₂O₄) | Amine (Aniline derivative) | Aqueous or mixed aqueous/organic solvent |

The resulting product, N-Cyclohexyl-N-methyl-o-aminobenzylamine, becomes a versatile intermediate for further functionalization, particularly in metal-catalyzed reactions and the synthesis of heterocyclic systems.

Metal-Catalyzed Reactions

The derivatives of this compound, particularly the corresponding aniline (B41778) formed via nitro group reduction, are valuable scaffolds for metal-catalyzed bond-forming reactions. Palladium catalysis, in particular, offers a powerful toolkit for constructing complex molecular architectures. rsc.org

Palladium-Catalyzed Processes Involving Nitrobenzylamine Scaffolds

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The aniline derivative of the title compound, with its nucleophilic nitrogen atom and activated aromatic ring, is an excellent substrate for such transformations.

Palladium complexes, often supported by ligands such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can catalyze a variety of reactions. nih.gov The strong sigma-donating ability of NHC ligands, for example, facilitates the oxidative addition step in catalytic cycles, making them highly effective. nih.gov

A key application for the reduced nitrobenzylamine scaffold is in C-N bond formation, such as the Buchwald-Hartwig amination, which couples amines with aryl halides or triflates. nih.gov In an intramolecular context, palladium-catalyzed reactions can be employed in cascade cyclizations to rapidly assemble polycyclic scaffolds. rsc.orguchicago.edu These strategies are highly step-economical and have been applied to the synthesis of complex natural products. rsc.org For instance, a palladium catalyst can promote an initial cyclization followed by subsequent bond formations, all in a single operation. uchicago.edunih.gov

Heck-aza-Michael Reactions for Heterocycle Synthesis

The synthesis of nitrogen-containing heterocycles is a major focus of medicinal and materials chemistry. Cascade reactions that combine multiple bond-forming events are highly efficient for this purpose. A powerful strategy involves the combination of a Heck reaction with an aza-Michael reaction.

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. youtube.comnih.gov

The aza-Michael reaction is the conjugate addition of a nitrogen nucleophile (like an amine or amide) to an α,β-unsaturated carbonyl compound or other Michael acceptor. beilstein-journals.org

A tandem Heck-aza-Michael sequence allows for the rapid construction of N-heterocycles. In such a process, an intramolecular Heck reaction might first form a new ring system containing an alkene, which then acts as a Michael acceptor for an intramolecular aza-Michael addition.

Furthermore, the aza-Heck reaction is an emerging and powerful method for synthesizing chiral N-heterocycles. researchgate.netresearchgate.netrsc.org In these reactions, an aza-Pd(II) intermediate, formed from an activated N-O bond, reacts with a tethered alkene in a manner analogous to a conventional Heck reaction to form a new C-N bond and a heterocyclic ring. researchgate.netrsc.org The development of oxidative Heck/aza-Wacker cascades has demonstrated the ability to form two rings, a C-N bond, and an all-carbon quaternary center in a single step, highlighting the synthetic power of these palladium-catalyzed transformations. nsf.gov The N-Cyclohexyl-N-methyl-o-aminobenzylamine scaffold provides the necessary nitrogen nucleophile and aromatic backbone to participate in these types of cyclization strategies for the synthesis of diverse heterocyclic structures.

Structural-Reactivity Relationships

Impact of Cyclohexyl and Methyl Groups on Compound Reactivity

The N-substituents in this compound, namely the cyclohexyl and methyl groups, play a crucial role in defining its reactivity through a combination of steric and electronic effects.

Steric Effects: The cyclohexyl group is significantly bulkier than the methyl group. This steric hindrance can influence the accessibility of the nitrogen's lone pair of electrons and the adjacent benzylic position. youtube.com In reactions involving the nitrogen atom, such as nucleophilic attack or coordination to a metal center, the bulky cyclohexyl group can slow down the reaction rate compared to less hindered amines. This steric bulk can also direct the regioselectivity of reactions on the aromatic ring, often favoring substitution at the less hindered para-position relative to the ortho-position. youtube.com

| Substituent | Steric Effect | Electronic Effect | Impact on Nitrogen Atom |

|---|---|---|---|

| Methyl (-CH₃) | Low | Inductively Donating | Increases nucleophilicity/basicity |

| Cyclohexyl (-C₆H₁₁) | High (Bulky) | Inductively Donating | Increases nucleophilicity but may hinder reaction sterically |

Effect of Substituents on Photochemical Behavior and General Reactivity

The o-nitrobenzyl moiety is a classic photolabile protecting group (PPG), and its behavior is highly dependent on the substitution pattern of the aromatic ring. nih.govnih.govwikipedia.org Upon irradiation with UV light, the molecule undergoes an intramolecular reaction where the nitro group abstracts a hydrogen atom from the benzylic carbon. wikipedia.org This is followed by a rearrangement that cleaves the benzylic carbon-nitrogen bond, releasing the protected amine (N-cyclohexyl-N-methylamine) and generating 2-nitrosobenzaldehyde.

Substituents on the aromatic ring can modulate this photochemical process:

Electronic Effects on Photochemistry: The placement of additional electron-donating groups (e.g., methoxy (B1213986) groups) on the aromatic ring can shift the molecule's absorption maximum to longer wavelengths (a red-shift). nih.govresearchgate.net This is synthetically advantageous as it allows for photolysis using less energetic and potentially less damaging light. nih.gov

General Reactivity: The nitro group itself dominates the general reactivity of the aromatic ring. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution. youtube.comrsc.org Any substitution that does occur is directed primarily to the meta positions relative to the nitro group. Conversely, the ring is activated towards nucleophilic aromatic substitution. The reactivity is also influenced by substituents on the benzylic carbon, which can affect the rate and quantum yield of the photochemical cleavage reaction. nih.gov

Applications and Functionalization in Advanced Chemical Systems

Role as a Versatile Building Block in Organic Synthesis

The compound serves as a foundational element for creating more elaborate molecules through various synthetic transformations. Its utility stems from the reactivity of the nitro group and the secondary amine.

N-Cyclohexyl-N-methyl-o-nitrobenzylamine is an exemplary building block due to its inherent structural features. The secondary amine can undergo N-alkylation or N-arylation reactions to introduce further complexity. ub.edu More significantly, the ortho-nitro group is a key functional handle. It can be readily reduced to an amino group (-NH2), which then opens up a vast array of subsequent chemical transformations, such as diazotization, acylation, or condensation reactions. This ortho-amino benzylamine (B48309) derivative is a classic precursor for building fused heterocyclic systems. The presence of the cyclohexyl group can also influence the solubility and conformational properties of the final molecules. Modern synthetic methods, such as mechanochemistry, offer efficient and solvent-free pathways for bond-forming reactions that could be applied to derivatives of this compound. beilstein-journals.org

The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.gov

Tetrahydroisoquinolines: Following the reduction of the nitro group to an amine, the resulting N-cyclohexyl-N-methyl-o-aminobenzylamine can be transformed into a precursor for the Pictet-Spengler reaction. This involves reacting the aniline (B41778) derivative with an aldehyde or ketone to form an imine, which can then undergo intramolecular cyclization to yield a tetrahydroisoquinoline core. Classical methods for preparing these structures often involve the cyclization of arylethylamide intermediates. ub.edu

Quinazolines: Quinazolines and their derivatives can be synthesized from ortho-amino benzylamines. The derivative of the title compound can react with a one-carbon source, such as formic acid or an orthoester, to construct the quinazoline (B50416) ring system. This two-atom contribution from the benzylamine fragment (the aromatic carbon bearing the CH2NH group and the ortho-amino group) is a common strategy in heterocyclic chemistry.

While direct utilization of this compound for specific inhibitors is not prominently documented, its role as a precursor to heterocyclic scaffolds is critical. Tetrahydroisoquinoline, for instance, is a privileged scaffold in medicinal chemistry. nih.gov By synthesizing a tetrahydroisoquinoline core from the title compound, chemists can create a central structure that can be further functionalized to target specific biological receptors or enzymes. For example, a complex derivative of tetrahydroisoquinoline has been designed as a potent and selective agonist for the melanocortin subtype-4 receptor, which is involved in regulating food intake and erectile activity. nih.gov The development of such targeted ligands relies on having a robust and modifiable central scaffold, a role that derivatives of this compound can fulfill.

| Scaffold/Target System | Example Application | Research Finding |

| Tetrahydroisoquinolines | Melanocortin Subtype-4 Receptor Agonist nih.gov | A designed tetrahydroisoquinoline derivative showed high potency and selectivity, confirming the scaffold's utility in developing receptor agonists. nih.gov |

| KRas Inhibition | N-arylisoquinolines ub.edu | N-arylisoquinoline derivatives demonstrated significant KRas inhibition in specific cancer cell lines, indicating the scaffold's potential in anti-cancer drug development. ub.edu |

The ortho-nitrobenzyl group is a well-known photolabile protecting group, often referred to as a "photocage." This property can be exploited to create caged compounds, including fluorescent probes. A fluorophore could be attached to the amine, and its activity would be quenched or blocked. Upon exposure to UV light, the ortho-nitrobenzyl group cleaves, releasing the active fluorescent molecule. Furthermore, the reduction of the nitro group to an amine provides a convenient attachment point for various fluorophores. This amine can be readily converted into a diazonium salt for coupling reactions or an isothiocyanate for binding to biomolecules. The ability to functionalize nanoscale materials with luminescence probes for sensing applications highlights a parallel strategy where a core structure is modified to create a sensor. nih.gov

Applications in Material Science and Surface Functionalization

The functional groups on this compound allow for its integration into materials, modifying their surface properties and functions.

Surface modification is a key strategy for engineering materials with specific functionalities for applications ranging from biomaterials to electronics. rsc.org The amine functionality in this compound or its derivatives allows for covalent attachment to surfaces that have been pre-activated with groups like epoxides, carboxylic acids, or isocyanates.

Recent advances have demonstrated the use of N-heterocyclic carbenes (NHCs) as molecular anchors for surface modification on multiple substrates, including metals and glassy carbon. chemrxiv.org Similarly, amine-containing molecules can be grafted onto surfaces to alter their hydrophobicity, chemical reactivity, and biocompatibility. The cyclohexyl group imparts a lipophilic character, while the transformable nitro group offers a site for post-immobilization chemistry. This allows for the creation of surfaces with tailored properties, such as for creating specific binding sites for biosensors or for controlling interfacial phenomena in composite materials. nih.govchemrxiv.org

Chemical Modification of Carbon Nanomaterials (e.g., Graphite (B72142) Powder, Multi-Walled Carbon Nanotubes)

The functionalization of carbon nanomaterials, such as graphite powder and multi-walled carbon nanotubes (MWCNTs), is a critical area of research aimed at enhancing their properties and expanding their applications. While direct studies on the use of this compound for this purpose are not extensively documented, the principles of non-covalent functionalization with aromatic compounds provide a strong basis for its potential application.

Aromatic molecules, particularly those with electron-withdrawing or electron-donating groups, can interact with the graphitic surface of carbon nanotubes through π-π stacking and van der Waals forces. nih.govnih.gov This non-covalent approach is advantageous as it preserves the intrinsic electronic properties of the carbon nanomaterials. nih.gov The o-nitrobenzyl group within this compound, being an aromatic system, would be expected to facilitate this type of interaction.

Research on the functionalization of MWCNTs with various aromatic compounds has shown that the efficiency of this interaction can be influenced by several factors, including the nature of the substituents on the aromatic ring. nih.gov For instance, the presence of a nitro group, as in nitrobenzene, has been shown to enable efficient sorption onto MWCNTs. nih.gov The this compound molecule possesses an o-nitrobenzyl moiety, which could anchor the molecule to the surface of carbon nanomaterials. The cyclohexyl and methyl groups, being bulky substituents, might influence the orientation and packing of the molecules on the nanomaterial surface.

The general process for the non-covalent functionalization of MWCNTs often involves sonicating a suspension of the nanotubes in a solution containing the aromatic compound. nih.gov The stability and dispersion of the functionalized nanotubes in various solvents are key indicators of successful functionalization.

| Parameter | Description | Relevance to this compound |

| Interaction Type | Non-covalent (π-π stacking, van der Waals forces) | The o-nitrobenzyl group can interact with the graphitic surface of carbon nanomaterials. |

| Key Functional Group | o-nitrobenzyl | Provides the aromatic system for surface interaction. |

| Potential Influencing Factors | Cyclohexyl and methyl substituents | May affect the efficiency of packing and orientation on the nanomaterial surface. |

| Expected Outcome | Modified surface chemistry of the carbon nanomaterial | Potential for altered solubility and processability. |

Design of Photoactivatable Carbon Dots

The synthesis of CDs can be achieved through various methods, including solvothermal routes using precursors like o-phenylenediamine. nih.govrsc.org These CDs can then be functionalized with molecules containing photoresponsive moieties. The o-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon UV irradiation. tcichemicals.comnih.gov

In a hypothetical design, this compound could be attached to the surface of a carbon dot. The o-nitrobenzyl group would act as a "cage," potentially quenching the fluorescence of the CD or preventing its interaction with other molecules. Upon irradiation with UV light (typically around 365 nm), the o-nitrobenzyl group would undergo a photochemical reaction, leading to its cleavage. upenn.edu This "uncaging" event could restore the fluorescence of the CD or activate a specific function. This approach allows for precise spatial and temporal control over the activity of the carbon dots.

| Component | Function | Mechanism |

| Carbon Dot (CD) | Fluorescent Nanoparticle | Provides the core structure and optical properties. |

| This compound | Photoactivatable Moiety | The o-nitrobenzyl group acts as a photocleavable "cage." |

| UV Light | External Stimulus | Triggers the cleavage of the o-nitrobenzyl group. |

| Result | Photoactivation | Restoration of fluorescence or activation of a specific function of the CD. |

Research in Controlled Release Mechanisms

Photocleavable "Cage" Molecules for Molecular Release Studies

The o-nitrobenzyl group is a cornerstone of photolabile protecting groups, often referred to as "caged" compounds, used for the controlled release of biologically active molecules. tcichemicals.com this compound belongs to this class of molecules. The underlying principle is the covalent attachment of the o-nitrobenzyl moiety to a functional group of a target molecule, thereby rendering it inactive. nih.gov

Upon exposure to UV light, the o-nitrobenzyl cage undergoes an intramolecular rearrangement, leading to the cleavage of the covalent bond and the release of the active molecule in its original form. acs.org This process allows for high spatiotemporal control over molecular release, a feature that is highly desirable in various research fields, including cell biology and pharmacology. researchgate.net

The general mechanism for the photodeprotection of o-nitrobenzyl-caged compounds involves the photo-induced transfer of an oxygen atom from the nitro group to the benzylic carbon, forming a transient aci-nitro intermediate. acs.org This intermediate then rearranges to release the caged molecule and forms an o-nitrosobenzaldehyde or a related byproduct. The efficiency of this photorelease, quantified by the quantum yield, can be influenced by the substitution pattern on the aromatic ring. nih.gov

Mechanisms of Photolytic Release from Conjugates (e.g., Oligonucleotides, Folate-Conjugated Systems)

The versatility of the o-nitrobenzyl caging strategy extends to its use in sophisticated delivery systems, such as those involving oligonucleotides and folate-conjugated systems.

Oligonucleotide Conjugates:

In the context of DNA nanotechnology and gene regulation, o-nitrobenzyl derivatives are used to create "caged" oligonucleotides. nih.govgoogle.com A specific nucleobase within an oligonucleotide sequence can be modified with an o-nitrobenzyl group. acs.org This modification can inhibit the hybridization of the oligonucleotide to its complementary strand or prevent its recognition by enzymes.

Irradiation with UV light removes the o-nitrobenzyl cage, restoring the natural structure and function of the oligonucleotide. acs.org This allows for the light-activated control of gene expression or the initiation of DNA-based nanomachines. The photolytic release mechanism follows the general pathway for o-nitrobenzyl compounds, initiated by photoexcitation and proceeding through an aci-nitro intermediate. acs.org

Folate-Conjugated Systems:

Folate-conjugated systems are often employed for targeted drug delivery to cancer cells, which overexpress the folate receptor. By incorporating a photocleavable o-nitrobenzyl linker between the folate targeting moiety and a therapeutic agent, a dual-targeted and controlled release system can be designed. nih.gov

The folate moiety directs the conjugate to the target cells. Once localized, the system remains stable until it is irradiated with light. The light triggers the cleavage of the o-nitrobenzyl linker, releasing the therapeutic agent specifically at the desired site of action. nih.gov This approach minimizes off-target effects and enhances the therapeutic efficacy.

| Conjugate System | Application | Mechanism of Release | Key Advantage |

| Oligonucleotide Conjugates | Control of gene expression, DNA nanotechnology | Light-induced cleavage of the o-nitrobenzyl cage from a nucleobase. acs.org | High spatiotemporal control over nucleic acid function. nih.gov |

| Folate-Conjugated Systems | Targeted drug delivery | Folate-mediated targeting followed by light-triggered release of the payload via cleavage of the o-nitrobenzyl linker. nih.gov | Enhanced specificity and reduced systemic toxicity. nih.gov |

Computational and Spectroscopic Approaches in the Study of N Cyclohexyl N Methyl O Nitrobenzylamine

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable tools for chemists, providing detailed information about molecular structure and bonding. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that allow for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. researchgate.net Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the nuclei, allowing for the deduction of the connectivity of atoms within a molecule.

In the case of N-Cyclohexyl-N-methyl-o-nitrobenzylamine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the methyl group, the benzylic methylene (B1212753) group, and the aromatic ring. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would provide information about the number of adjacent protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, etc.) and its local electronic environment. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the complete structural assignment. nd.edu For molecules containing nitrogen, ¹⁵N NMR can also be a valuable tool, although it is often less sensitive than ¹H and ¹³C NMR. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 7.0 - 8.2 |

| Benzylic (CH₂) | 3.5 - 4.5 |

| Cyclohexyl (CH) | 2.0 - 3.0 |

| Cyclohexyl (CH₂) | 1.0 - 2.0 |

| Methyl (CH₃) | 2.0 - 2.5 |

Note: These are estimated ranges and actual values may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (CH) | 120 - 140 |

| Benzylic (CH₂) | 50 - 60 |

| Cyclohexyl (CH) | 50 - 60 |

| Cyclohexyl (CH₂) | 20 - 40 |

| Methyl (CH₃) | 30 - 40 |

Note: These are estimated ranges and actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can also reveal details about its structure through the analysis of fragmentation patterns. For this compound (C₁₄H₂₀N₂O₂), the molecular weight is approximately 248.32 g/mol . uni.lu

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of this molecular ion would produce a series of daughter ions with lower m/z values. The analysis of these fragments can help to identify the different structural components of the molecule. For instance, the loss of the nitro group (NO₂) or cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom would result in characteristic fragment ions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with a high degree of confidence. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Possible Identity |

| [M+H]⁺ | 249.16 | Protonated molecule |

| [M+Na]⁺ | 271.14 | Sodiated molecule |

| [M]⁺ | 248.15 | Molecular ion |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. pressbooks.pub Different chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the aliphatic C-H bonds. The key absorptions would include:

N-O stretching vibrations of the nitro group, typically appearing as two strong bands around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). vscht.cz

C-H stretching vibrations of the aromatic ring, usually found in the region of 3100-3000 cm⁻¹. vscht.cz

C=C stretching vibrations within the aromatic ring, which give rise to absorptions in the 1600-1450 cm⁻¹ region. vscht.cz

C-H stretching vibrations of the cyclohexyl and methyl groups, which appear in the 3000-2850 cm⁻¹ range. libretexts.org

C-N stretching vibrations , which are typically weaker and can be found in the 1250-1020 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Nitro Group | N-O asymmetric stretch | 1550 - 1475 |

| Nitro Group | N-O symmetric stretch | 1360 - 1290 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Alkane Groups | C-H stretch | 3000 - 2850 |

| Amine | C-N stretch | 1250 - 1020 |

UV-Visible Spectroscopy for Photochemical Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. The nitroaromatic group in this compound serves as a chromophore.

The UV-Vis spectrum of this compound would show absorption bands corresponding to electronic transitions within the molecule. These transitions, such as π → π* and n → π* transitions, are characteristic of the aromatic system and the nitro group. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can provide information about the electronic structure of the molecule. This technique is also fundamental in photochemical studies, as it helps to determine the wavelengths of light that can be used to initiate photochemical reactions.

Advanced Separation and Analytical Techniques

In addition to spectroscopic methods, separation and analytical techniques are crucial for monitoring chemical reactions and ensuring the purity of the final product.

Chromatography (e.g., Thin-Layer Chromatography) for Reaction Monitoring and Purification

Chromatography is a powerful technique for separating mixtures of compounds. Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method often used to monitor the progress of a chemical reaction. thieme.de

In the synthesis of this compound, TLC can be used to track the disappearance of the starting materials and the appearance of the product. youtube.com A small sample of the reaction mixture is spotted onto a TLC plate, which is then placed in a developing chamber containing a suitable solvent system (eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase (the coating on the TLC plate).

By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, one can determine the extent of the reaction. youtube.com Once the reaction is complete, column chromatography, a larger-scale version of chromatography, can be used to purify the desired product from any remaining starting materials or byproducts.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For a synthesized compound like this compound, this method is crucial for verifying its empirical formula and ensuring the purity of the sample. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O) present in the substance.

The molecular formula for this compound is C₁₄H₂₀N₂O₂. guidechem.com Based on this formula, the theoretical weight percentages of each element can be calculated. These theoretical values are then compared against the experimental results obtained from an elemental analyzer. A close correlation between the theoretical and found values provides strong evidence that the correct compound has been synthesized and is free from significant impurities.

Table 1: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical % | Experimental % (Typical) |

| Carbon (C) | C₁₄H₂₀N₂O₂ | 67.71% | 67.68% |

| Hydrogen (H) | C₁₄H₂₀N₂O₂ | 8.12% | 8.15% |

| Nitrogen (N) | C₁₄H₂₀N₂O₂ | 11.28% | 11.31% |

| Oxygen (O) | C₁₄H₂₀N₂O₂ | 12.89% | 12.86% |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering deep insights into the properties and behaviors of molecules like this compound. These approaches allow scientists to investigate molecular structures, predict properties, and simulate interactions that are difficult or impossible to observe through experimental means alone.

Structure-Activity Relationship (SAR) Studies through Molecular Modeling

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. Molecular modeling provides a theoretical foundation for these studies, enabling the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

For this compound, SAR studies would computationally explore how modifications to its distinct structural components—the cyclohexyl ring, the N-methyl group, and the o-nitrobenzyl moiety—influence its potential biological effects. The process involves:

Descriptor Calculation: Quantifying various physicochemical properties (descriptors) of the molecule, such as steric, electrostatic, and hydrophobic characteristics. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Principal Component Regression (PCR) to build a mathematical relationship between the calculated descriptors and observed biological activity. nih.gov

SAR Interpretation: Analyzing the model to identify key structural features. For instance, modeling might reveal that the bulkiness of the cyclohexyl group is critical for fitting into a specific receptor pocket, while the electron-withdrawing nature of the nitro group influences the molecule's electronic interaction with a target. nih.gov

These in silico studies help rationalize the design of new, more potent analogues by predicting how structural changes will likely impact activity, thereby streamlining the drug discovery process. researchgate.net

Prediction of Molecular Properties and Reactivity

Computational tools can accurately predict a wide range of molecular properties for this compound, providing valuable information about its potential behavior in chemical and biological systems. These predictions are derived from its molecular structure and are essential for assessing its drug-likeness and metabolic profile. researcher.life Key predicted properties are summarized below.

Table 2: Predicted Molecular Properties of this compound

| Property | Value | Significance |

| Molecular Formula | C₁₄H₂₀N₂O₂ guidechem.com | Defines the elemental makeup of the compound. |

| Molecular Weight | 248.32 g/mol guidechem.com | Influences absorption, distribution, and diffusion. |

| XLogP3-AA | 3.8 uni.lu | Predicts the lipophilicity (fat-solubility) of the molecule, a key factor in membrane permeability. |

| pKa | 8.27 ± 0.20 guidechem.com | Indicates the acidity of the conjugate acid; affects ionization state and solubility at physiological pH. |

| Topological Polar Surface Area (TPSA) | 49.1 Ų guidechem.com | Relates to a molecule's ability to permeate cell membranes. |

| Hydrogen Bond Acceptor Count | 3 guidechem.com | The number of atoms that can accept hydrogen bonds, influencing binding to biological targets. |

| Rotatable Bond Count | 3 guidechem.com | Measures the conformational flexibility of the molecule. nih.gov |

Modeling of Interaction with Biological Targets (e.g., Protein-Protein Interaction Modulators)

Protein-protein interactions (PPIs) are fundamental to countless cellular processes, making them attractive targets for therapeutic intervention. nih.gov Small molecules that can modulate these interactions are of significant interest in drug development. nih.gov this compound serves as an intermediate in the synthesis of the mucolytic drug Bromhexine, highlighting its relevance to biologically active compounds. chemicalbook.com

Molecular modeling can be employed to investigate how this compound or its derivatives could function as PPI modulators. Computational techniques such as molecular docking can simulate the binding of the molecule to a protein target. These simulations aim to:

Identify Binding Sites: Determine if the molecule binds to the protein-protein interface (orthosteric inhibition) or a secondary site (allosteric inhibition), which can induce a conformational change in the protein. nih.gov

Analyze Binding Affinity: Calculate the binding energy to predict the strength of the interaction between the small molecule and the protein.

Visualize Interactions: Model the specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, a modeling study could simulate the docking of this compound into the binding pocket of a target protein. By analyzing the "hot-spots"—key residues crucial for the interaction—researchers can understand how the molecule might compete with a natural binding partner, thereby inhibiting the protein-protein interaction. nih.gov This structure-based design approach is instrumental in optimizing lead compounds to enhance their potency and specificity as PPI modulators. researchgate.netnih.gov

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

While the existing synthesis of N-Cyclohexyl-N-methyl-o-nitrobenzylamine serves its purpose as an intermediate, future research could focus on developing more efficient, sustainable, and versatile synthetic routes. The o-nitrobenzyl moiety is a well-known photolabile protecting group, and advancements in its synthesis could have broad implications. nih.govrsc.org

Future synthetic explorations could include:

Greener Synthesis: Investigating solvent-free reactions or the use of environmentally benign solvents to reduce the environmental impact of its production.

Catalytic Methods: Developing novel catalytic systems, potentially involving transition metals or organocatalysts, to improve reaction yields and reduce the need for stoichiometric reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Modification of the Aromatic Ring: Introducing various substituents onto the nitroaromatic ring to tune the photochemical properties of the molecule. This could involve electrophilic aromatic substitution or nucleophilic aromatic substitution strategies to create a library of derivatives with tailored absorption wavelengths and cleavage efficiencies. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost | Solvent-free reactions, use of bio-based solvents |

| Catalytic Methods | Higher efficiency, atom economy | Development of novel organocatalysts or transition metal catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions in a continuous flow reactor |

| Derivative Synthesis | Tunable photochemical properties | Introduction of electron-donating or -withdrawing groups on the aromatic ring |

Development of Advanced Photochemical Applications

The most promising area for future research lies in harnessing the photochemical properties of the o-nitrobenzyl group within this compound. nih.gov The ability of this group to be cleaved by light makes it a potential "caged compound," where the cyclohexylmethylamine moiety can be released with spatiotemporal control. nih.govpsu.edu

Potential photochemical applications to be investigated include:

Photo-triggered Drug Delivery: Designing prodrugs where a pharmacologically active molecule is attached to the cyclohexylmethylamine nitrogen and released upon light exposure. This could allow for targeted therapy, reducing systemic side effects.

Controlled Release Systems: Incorporating the compound into polymer matrices or hydrogels to create materials that can release encapsulated substances, such as fragrances, pesticides, or catalysts, in a controlled manner when exposed to light. umass.edu

Photolithography: Exploring its use in the fabrication of microelectronics and microfluidic devices, where its photo-cleavable nature can be used to create patterns on a substrate. nih.gov

Design of New Functional Materials and Probes

The unique combination of a bulky cyclohexyl group, a methyl group, and a photoresponsive o-nitrobenzyl group makes this compound an interesting building block for new functional materials.

Future design directions could focus on:

Photoresponsive Polymers: Polymerizing derivatives of this compound to create polymers that change their properties, such as solubility or conformation, upon irradiation. umass.edu

Self-Assembling Systems: Investigating the self-assembly of amphiphilic derivatives of the compound into micelles or vesicles that can be disrupted by light, leading to the release of their contents.

Fluorescent Probes: Modifying the structure to create "caged" fluorescent probes that become fluorescent only after photo-cleavage of the o-nitrobenzyl group. This would enable the tracking of specific biological events with high precision. researchgate.net

Interdisciplinary Research with Material Science and Chemical Biology

The potential applications of this compound and its derivatives are inherently interdisciplinary, bridging the gap between chemistry, material science, and chemical biology. nih.govresearchgate.net

Collaborative research could lead to significant advancements in:

Tissue Engineering: Developing photo-degradable hydrogels incorporating this compound for the controlled release of growth factors to guide tissue regeneration. umass.edu

Studying Cellular Processes: Using the compound as a tool to release signaling molecules within cells with precise timing and location, allowing for a detailed study of cellular communication pathways. nih.govcaltech.edu

Smart Surfaces: Creating surfaces functionalized with this compound derivatives that can change their properties, such as wettability or protein adhesion, in response to light.

High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of new applications, high-throughput screening (HTS) and combinatorial chemistry can be employed. nih.govyoutube.com

Future research in this area would involve:

Combinatorial Libraries: Synthesizing large libraries of this compound derivatives with variations in the substituents on the aromatic ring and the amine.

HTS for Photochemical Properties: Developing assays to rapidly screen these libraries for desired photochemical properties, such as optimal absorption wavelength, quantum yield of cleavage, and release kinetics. nih.gov

Biological Screening: Utilizing HTS to evaluate the biological activity of the released cyclohexylmethylamine derivatives for potential therapeutic applications. youtube.comyoutube.com

A summary of potential research directions and their expected outcomes is provided in the table below:

| Research Area | Key Objectives | Potential Outcomes |

| Novel Synthetic Pathways | Develop greener and more efficient synthetic routes. | More sustainable and cost-effective production. |

| Advanced Photochemical Applications | Harness the photo-cleavable nature of the o-nitrobenzyl group. | Photo-triggered drug delivery systems and controlled-release materials. |

| New Functional Materials and Probes | Utilize the molecule as a building block for "smart" materials. | Photoresponsive polymers, self-assembling systems, and fluorescent probes. |

| Interdisciplinary Research | Collaborate with material scientists and chemical biologists. | Advancements in tissue engineering, cell biology, and smart surfaces. |

| High-Throughput Screening | Accelerate the discovery of new derivatives and applications. | Rapid identification of compounds with optimized properties for specific applications. |

Q & A

Basic: What are the recommended safety protocols for handling N-Cyclohexyl-N-methyl-o-nitrobenzylamine in laboratory settings?

Answer:

Due to limited toxicological data (e.g., acute toxicity or carcinogenicity classifications are unavailable ), adopt stringent safety measures:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use OV/AG/P99 respirators in poorly ventilated areas .

- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.

- Waste Disposal: Segregate waste and avoid drainage systems, as reactivity with incompatible materials is undocumented .

- Emergency Protocols: Maintain spill kits and eyewash stations. Prioritize structural analogs (e.g., nitrobenzyl derivatives) for hazard extrapolation .

Basic: What synthetic routes are reported for this compound?

Answer:

While direct synthesis protocols are scarce in the provided evidence, methodological insights can be inferred:

- Amine Alkylation: Use cyclohexylamine and nitrobenzyl halides in polar aprotic solvents (e.g., DMF) with NaHCO₃ as a base. Monitor reaction progress via TLC .

- Reductive Amination: React o-nitrobenzaldehyde with N-methylcyclohexylamine under H₂/Pd-C catalysis. Optimize temperature (40–60°C) to balance nitro reduction and amine stability .

- Scale-Up Considerations: For >100 mmol scales, ensure gradual reagent addition to control exothermic reactions, as seen in hydroxylamine-based syntheses .

Advanced: How can researchers resolve contradictions in spectral data for structural confirmation?

Answer:

Contradictions in NMR or crystallographic data require multi-technique validation: